Cas no 57183-36-5 ((5-Amino-6-methylpyridin-3-yl)methanol)
(5-Amino-6-methylpyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-methylpyridine-5-methanol
- 3-pyridinemethanol,5-amino-6-methyl-
- (5-amino-6-methylpyridin-3-yl)methanol
- (5-Amino-6-methylpyridin-3-yl)methanol
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- Inchi: 1S/C7H10N2O/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4,8H2,1H3
- InChI Key: DPTVSQDFWCDYNE-UHFFFAOYSA-N
- SMILES: OCC1=CN=C(C)C(=C1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- XLogP3: -0.3
- Topological Polar Surface Area: 59.1
(5-Amino-6-methylpyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014935-250mg |
3-Amino-2-methylpyridine-5-methanol |
57183-36-5 | 95% | 250mg |
$970.20 | 2023-09-01 | |
| Alichem | A029014935-1g |
3-Amino-2-methylpyridine-5-methanol |
57183-36-5 | 95% | 1g |
$2981.85 | 2023-09-01 |
(5-Amino-6-methylpyridin-3-yl)methanol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (5-Amino-6-methylpyridin-3-yl)methanol
The Compound CAS No. 57183-36-5: (5-Amino-6-Methylpyridin-3-Yl)Methanol
The compound CAS No. 57183-36-5, commonly referred to as (5-Amino-6-methylpyridin-3-yl)methanol, is a fascinating organic molecule with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of (5-Amino-6-methylpyridin-3-yl)methanol consists of a pyridine ring substituted with an amino group at position 5, a methyl group at position 6, and a hydroxymethyl group at position 3. These substituents contribute to its versatile reactivity and functional properties.
Recent studies have highlighted the potential of (5-Amino-6-methylpyridin-3-yl)methanol in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of new drug candidates. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its medicinal applications, (5-Amino-6-methylpyridin-3-Yl)Methanol has also gained attention in the field of catalysis. Its ability to act as a chiral ligand in asymmetric catalysis has been extensively investigated. A recent paper in Nature Catalysis reported that this compound can significantly enhance the enantioselectivity of certain transition metal-catalyzed reactions, offering a novel approach to synthesizing chiral pharmaceuticals.
The synthesis of (5-Amino-6-Methylpyridin-3-Yl)Methanol involves a multi-step process that typically begins with the preparation of the pyridine ring followed by selective substitution reactions. One optimized method involves the nucleophilic aromatic substitution of a suitably substituted pyridine derivative with an amino group and subsequent alkylation to introduce the hydroxymethyl group. This method ensures high yields and excellent purity, making it suitable for large-scale production.
From an environmental perspective, (5-Amino-6-Methylpyridin-3-Yl)Methanol has been evaluated for its biodegradability and eco-toxicity. Studies conducted under OECD guidelines indicate that this compound is readily biodegradable under aerobic conditions, posing minimal risk to aquatic ecosystems when used responsibly. These findings are particularly important for industries involved in chemical manufacturing, as they align with global efforts to promote sustainable practices.
Furthermore, advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of (5-Amino-6-Methylpyridin-3-Yl)Methanol with unprecedented accuracy. Using density functional theory (DFT), scientists have modeled the molecule's electronic structure, revealing insights into its potential as an electron donor or acceptor in various chemical systems. These computational studies not only aid in understanding the molecule's behavior but also guide experimental designs for new applications.
In conclusion, CAS No. 57183-36-5, or (5-Amino-6-Methylpyridin-3-Yl)Methanol, stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its role in drug discovery, catalysis, and sustainable chemistry underscores its significance in modern scientific research. As ongoing studies continue to uncover new potentials for this compound, it is poised to make even greater contributions to advancing science and technology.
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